molecular formula C7H8FNO B179550 (4-Amino-3-fluorophenyl)methanol CAS No. 146019-45-6

(4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550
CAS No.: 146019-45-6
M. Wt: 141.14 g/mol
InChI Key: VADDSNYDZBXHNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (4-Amino-3-fluorophenyl)methanol may also interact with various biological targets.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-fluorophenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-3-fluorophenyl)methanol. This reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale hydrogenation processes, which are optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-fluorophenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-chlorophenyl)methanol
  • (4-Amino-3-bromophenyl)methanol
  • (4-Amino-3-iodophenyl)methanol

Uniqueness

(4-Amino-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(4-amino-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADDSNYDZBXHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372212
Record name (4-amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146019-45-6
Record name (4-amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-3-fluorophenyl)methanol
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(4-Amino-3-fluorophenyl)methanol
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Reactant of Route 4
(4-Amino-3-fluorophenyl)methanol
Reactant of Route 5
(4-Amino-3-fluorophenyl)methanol
Reactant of Route 6
(4-Amino-3-fluorophenyl)methanol

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